molecular formula C19H25NO2 B7505408 N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

Cat. No. B7505408
M. Wt: 299.4 g/mol
InChI Key: UVKPPPDEDADINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide, also known as Memantine, is a drug that has been used in the treatment of Alzheimer's disease. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic benefits.

Mechanism of Action

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide works by binding to the NMDA receptor and blocking its activity. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When glutamate binds to the NMDA receptor, it causes the channel to open, allowing calcium ions to enter the cell. This influx of calcium ions is necessary for the induction of long-term potentiation (LTP), which is believed to be the cellular basis of learning and memory. However, excessive glutamate release can lead to the overactivation of the NMDA receptor, which can cause cell damage and death. By blocking the NMDA receptor, N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide may help to reduce the damage caused by excessive glutamate release and protect against neurodegeneration.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the activity of the NMDA receptor, which can help to protect against neurodegeneration. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide has been shown to reduce the levels of amyloid beta (Aβ), which is a protein that is believed to contribute to the neurodegenerative process in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide for lab experiments is that it has a well-defined mechanism of action and has been extensively studied in the context of Alzheimer's disease. This makes it a useful tool for researchers who are interested in studying the mechanisms of neurodegeneration and potential therapeutic interventions. However, one limitation of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide for lab experiments is that it can be difficult to work with due to its low solubility in water and organic solvents. Additionally, N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide can be toxic at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide. One area of interest is the potential use of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is interest in exploring the use of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is interest in developing new formulations of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide that can improve its solubility and bioavailability, which could make it a more effective therapeutic agent.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide involves the reaction between 1-adamantylamine and 2,5-dimethylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction yields the intermediate product, N-(2,5-dimethylphenyl)-1-adamantanamine, which is then further reacted with chloroacetyl chloride to form the final product, N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide. The synthesis of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the final product is of high purity.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide may help to reduce the damage caused by excessive glutamate release in the brain, which is believed to contribute to the neurodegenerative process in Alzheimer's disease.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-3-4-13(2)16(5-12)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKPPPDEDADINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.